Tributyl(3-methoxyphenyl)stannane
Overview
Description
Tributyl(3-methoxyphenyl)stannane is an organotin compound characterized by a tin atom bonded to three butyl groups and a 3-methoxyphenyl group. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-methoxyphenyl)stannane can be synthesized through a multi-step process involving the reaction of tributyltin hydride with 3-methoxyphenyl halides under specific conditions. The general procedure involves the use of solvents like tetrahydrofuran and catalysts such as boron trifluoride etherate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-methoxyphenyl)stannane undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation: It can be oxidized under specific conditions to form different organotin oxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include butyllithium, paraformaldehyde, and various halides. Reaction conditions often involve inert atmospheres (e.g., argon) and controlled temperatures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, reduction reactions typically yield dehalogenated products, while substitution reactions can produce a variety of substituted organotin compounds .
Scientific Research Applications
Tributyl(3-methoxyphenyl)stannane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tributyl(3-methoxyphenyl)stannane involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. Its molecular targets include various organic substrates, and it can participate in pathways involving radical intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reducing properties.
Triphenyltin hydride: Known for its use in radical reactions but with different reactivity profiles.
Trimethyltin chloride: Used in organic synthesis but with distinct chemical properties compared to Tributyl(3-methoxyphenyl)stannane.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of butyl and methoxyphenyl groups allows for versatile applications in both research and industrial settings .
Properties
IUPAC Name |
tributyl-(3-methoxyphenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBVUAIKGJNFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371605 | |
Record name | Tributyl(3-methoxyphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122439-11-6 | |
Record name | Tributyl(3-methoxyphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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